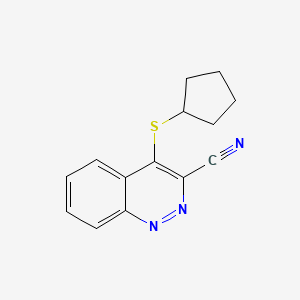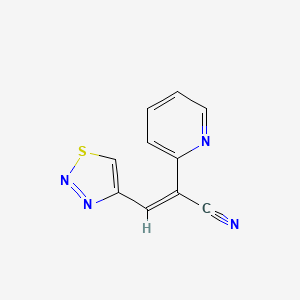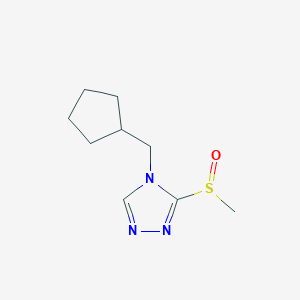![molecular formula C15H16N4O3S B7553434 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7553434.png)
2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and biochemistry. This compound is a member of the thiadiazole family, which has been extensively studied for their biological activities.
作用機序
The mechanism of action of 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is not fully understood. However, it has been suggested that the compound may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. In addition, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, it has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant activity, which may be beneficial for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid in lab experiments include its high purity, stability, and reproducibility. In addition, the compound has been extensively studied, and its biological activities have been well characterized, making it a valuable tool for investigating various biological processes. However, the limitations of using this compound in lab experiments include its relatively high cost and limited availability.
将来の方向性
There are several future directions for the research on 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials, with the goal of developing new therapeutic agents based on this compound.
合成法
The synthesis of 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid involves the reaction of 2-cyclohexylacetic acid, hydrazine hydrate, and pyridine-4-carboxylic acid with thionyl chloride. The resulting product is then treated with a solution of potassium hydroxide to obtain the final product. This method has been optimized for high yield and purity, making it suitable for large-scale production of the compound.
科学的研究の応用
2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. In addition, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-12(10-3-1-2-4-11(10)14(21)22)17-15-19-18-13(23-15)9-5-7-16-8-6-9/h5-8,10-11H,1-4H2,(H,21,22)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAFEEQTIGQTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)
![1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553392.png)
![4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7553399.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7553405.png)

![4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7553442.png)

![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)
![N-ethyl-N-[4-[(3-pyrimidin-4-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7553456.png)
![2-[[4-(2,3-dihydro-1H-inden-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]pentanedinitrile](/img/structure/B7553463.png)